molecular formula C11H16ClNO3S B1406888 Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride CAS No. 1425335-78-9

Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride

Cat. No.: B1406888
CAS No.: 1425335-78-9
M. Wt: 277.77 g/mol
InChI Key: OVKMWFGOOCXSKY-UHFFFAOYSA-N
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Description

Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a 4-methylbenzenesulfonate (tosyl) group and a methyl linker. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Properties

IUPAC Name

azetidin-3-ylmethyl 4-methylbenzenesulfonate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S.ClH/c1-9-2-4-11(5-3-9)16(13,14)15-8-10-6-12-7-10;/h2-5,10,12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKMWFGOOCXSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride typically involves the reaction of azetidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized azetidines, while ring-opening reactions can produce linear or branched amines .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride serves as a versatile building block in organic synthesis. Its azetidine ring structure allows for diverse functionalization, making it an essential intermediate in the synthesis of complex organic molecules. The compound can undergo various reactions, including:

  • Substitution Reactions : The azetidine ring can participate in nucleophilic substitution, leading to the formation of substituted azetidines.
  • Reduction and Oxidation : The nitrile group present in related compounds can be reduced to primary amines or oxidized to form carboxylic acids.

Medicinal Chemistry

Pharmacophore Development
Research indicates that this compound may act as a pharmacophore in drug discovery. Its structural features suggest potential applications in developing antiviral and anticancer agents. Notable findings include:

  • Anticancer Activity : Studies have demonstrated that derivatives of azetidine exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to azetidin-3-ylmethyl 4-methylbenzenesulfonate showed significant growth inhibition in MCF-7 breast cancer cells with low IC50 values, indicating potent activity.
CompoundCell LineIC50 (µM)Mechanism of Action
Azetidin-3-ylmethyl 4-methylbenzenesulfonate HClMCF-70.075Induces apoptosis, inhibits tubulin polymerization
CA-4MCF-73.9Microtubule destabilization

Neuropharmacological Effects
The compound's interaction with nicotinic acetylcholine receptors (nAChRs) suggests its potential use in treating neurological disorders such as Alzheimer's and Parkinson's disease. Research indicates that targeting nAChRs can modulate neurotransmitter release and neuronal excitability.

Material Science

Synthesis of Novel Polymers
In material science, this compound is utilized to synthesize novel polymers with unique properties. The presence of the sulfonate group enhances solubility and reactivity, making it valuable for creating advanced materials with tailored functionalities.

Biological Studies

Biochemical Probes
The compound has been studied for its interactions with biological macromolecules, serving as a biochemical probe to investigate cellular mechanisms. Its ability to form covalent bonds with nucleophilic sites on proteins may inhibit enzyme activity, providing insights into metabolic pathways and potential therapeutic targets.

Mechanism of Action

The mechanism of action of azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to participate in various chemical reactions, leading to the formation of new bonds and functional groups. These interactions can modulate biological pathways and processes, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine Moieties

(a) tert-Butyl N-(azetidin-3-ylmethyl) carbamate hydrochloride (CAS 1170108-38-9)
  • Structure : Contains a tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen.
  • Applications : Used in peptide synthesis and as an intermediate for kinase inhibitors. The Boc group improves stability during synthetic steps but requires acidic deprotection .
  • Synthetic Yield : Reported in high purity (97%) by BLD Pharm Ltd., suggesting robust scalability .
(b) Methyl 4-(azetidin-3-yl)benzoate hydrochloride (CAS 1203683-15-1)
  • Structure : Features a benzoate ester at the azetidine C3 position.
  • Applications : Likely used in ester hydrolysis or coupling reactions to generate carboxylic acid derivatives. The aromatic ester may enhance lipophilicity for drug delivery .
  • Physicochemical Properties : Molecular weight 227.69 g/mol, stored at room temperature, indicating moderate stability .
(c) 3-Methylazetidine Hydrochloride (CAS 935669-28-6)
  • Structure : A simpler analog with a methyl substituent on the azetidine ring.
  • Applications : Serves as a precursor for alkylation or ring-opening reactions. The absence of the tosyl group reduces steric hindrance, favoring nucleophilic reactivity .

Tosylate Derivatives with Varied Core Structures

(a) 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate (3a–3u)
  • Synthesis : Prepared via reaction of imidazole derivatives with 4-methylbenzenesulfonyl chloride in CH₂Cl₂, yielding 60–80% .
(b) (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (CAS 23735-43-5)
  • Structure : Dioxolane-protected glycol derivative with a tosyl group.
  • Applications : Used in carbohydrate chemistry; the dioxolane ring provides stereochemical control absent in azetidine derivatives .

Research Implications and Gaps

  • Synthetic Optimization : Azetidine-based tosylates (e.g., tert-butyl derivatives) exhibit higher yields (97%) compared to imidazole-tosylates (60–80%), suggesting better scalability .
  • Biological Activity : Nitro-styryl-imidazole tosylates show promise in targeting enzymes, whereas azetidine derivatives may favor CNS drug design due to ring strain and conformational rigidity .
  • Safety: Further toxicological studies are needed for azetidine-tosylates, as existing data focus on non-azetidine sulfonamides .

Biological Activity

Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and research findings, supported by relevant data tables and case studies.

The biological activity of this compound is primarily attributed to its azetidine ring structure, which exhibits significant strain and reactivity. This allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group present in related compounds can also participate in hydrogen bonding and electrostatic interactions, further modulating biological effects.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of azetidine derivatives. For instance, compounds similar to Azetidin-3-ylmethyl 4-methylbenzenesulfonate have shown selectivity in their antibacterial activity against various bacterial strains. The mechanism involves the inhibition of β-lactamases, which are enzymes that confer antibiotic resistance. This property is crucial for developing new antibiotics that can overcome resistance mechanisms .

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that the administration of azetidine derivatives led to a significant reduction in inflammatory markers following TLR7 stimulation. The results indicated that these compounds could modulate immune responses effectively, suggesting potential applications in treating autoimmune diseases .
  • Synthesis and Evaluation : A series of azetidine-based compounds were synthesized and evaluated for their biological activity. The results indicated that certain derivatives exhibited promising β-lactamase inhibitory activity, making them candidates for further development as antibacterial agents .

Data Tables

Compound Activity Target Reference
Azetidin-3-ylmethyl 4-methylbenzenesulfonateAntibacterialβ-lactamase
Related Azetidine DerivativeAnti-inflammatoryTLR7
N-Sulfonyloxy β-Lactamsβ-lactamase inhibitionClass A & D enzymes

Pharmacological Insights

Research indicates that the azetidine moiety enhances the pharmacological profile of sulfonate esters by improving their interaction with biological macromolecules. The strain in the azetidine ring contributes to its reactivity, allowing it to act as a versatile scaffold for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride
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Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride

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